2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)-
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Overview
Description
2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- is a chemical compound with the molecular formula C10H10O2S. It is known for its unique structure, which includes a propenoic acid backbone with a mercapto group and a 2-methylphenyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- typically involves the reaction of 2-methylphenylacetic acid with thiourea under acidic conditions to form the corresponding thiol. This intermediate is then subjected to a condensation reaction with acrylic acid to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-Propenoic acid, 2-mercapto-3-(4-methylphenyl)-, (2Z)-
- **2-Propenoic acid, 2-mercapto-3-(5-methoxy-2-methylphenyl)-, (2Z)-
Uniqueness
Compared to its analogs, 2-Propenoic acid, 2-mercapto-3-(2-methylphenyl)-, (2Z)- is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(Z)-3-(2-methylphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O2S/c1-7-4-2-3-5-8(7)6-9(13)10(11)12/h2-6,13H,1H3,(H,11,12)/b9-6- |
InChI Key |
PDTZJHYLLHBRIT-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C(=O)O)\S |
Canonical SMILES |
CC1=CC=CC=C1C=C(C(=O)O)S |
Origin of Product |
United States |
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